molecular formula C21H22FNO3 B1325574 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone CAS No. 898757-84-1

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

Cat. No. B1325574
M. Wt: 355.4 g/mol
InChI Key: NMMSLWMXRGEUHH-UHFFFAOYSA-N
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Description

This compound, also known by its CAS Number 898757-84-1, is a complex organic molecule with the molecular formula C21H22FNO3 . It has a molecular weight of 355.41 . The IUPAC name for this compound is 4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenylmethanone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C21H22FNO3/c22-19-3-1-2-18(14-19)20(24)17-6-4-16(5-7-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 355.41 . Other physical and chemical properties such as boiling point, density, and solubility are not provided in the search results.

Scientific Research Applications

Acylation Reactions

A study by Koszytkowska-Stawińska, Gębarowski, and Sas (2004) in "ChemInform" discusses the acylation of 2-methyl-7,9-dioxa-1-azaspiro[4.5]dec-1-ene 1-oxide. This process yields derivatives irrespective of the type of acid chloride used, suggesting the compound's utility in chemical synthesis and modification processes (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).

Sorption and Removal Applications

Akceylan, Bahadir, and Yılmaz (2009) in the "Journal of Hazardous Materials" explored the use of a derivative of 1,4-dioxa-8-azaspiro[4.5]decane in a calix[4]arene-based copolymer for the removal of carcinogenic azo dyes and aromatic amines. This study highlights the potential of such compounds in environmental remediation and pollution control (Akceylan, Bahadir, & Yılmaz, 2009).

Antiviral and Antitumor Applications

Apaydın et al. (2020) in "Phosphorus, Sulfur, and Silicon and the Related Elements" synthesized N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives and evaluated them for antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E. This signifies the compound's potential in developing new antiviral medications (Apaydın et al., 2020).

Imaging and Diagnostic Applications

Xie et al. (2015) in the "Journal of Medicinal Chemistry" reported the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivative for use as a σ1 receptor radioligand. This compound showed promise in tumor imaging, indicating its potential in medical diagnostics and research (Xie et al., 2015).

Structural Analysis and Drug Development

Richter et al. (2022) in the "Journal of Molecular Structure" conducted a structural study of a compound related to 4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, highlighting its potential as an antitubercular drug. This study underscores the importance of structural elucidation in the development of new pharmaceuticals (Richter et al., 2022).

Nonlinear Optical Material Development

Kagawa et al. (1994) in the "Journal of Crystal Growth" studied 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA) as a new organic material for nonlinear optical devices. Their research into material purification, crystal growth, and optical properties highlights the potential of such compounds in the development of advanced optical technologies (Kagawa et al., 1994).

properties

IUPAC Name

[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-19-3-1-2-18(14-19)20(24)17-6-4-16(5-7-17)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMMSLWMXRGEUHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50642858
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone

CAS RN

898757-84-1
Record name {4-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50642858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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